

A Comparative Analysis of O-Nornuciferine's Pharmacological Effects Across Species

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Compound of Interest

Compound Name: *O-Nornuciferine*

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O-Nornuciferine, a natural aporphine alkaloid found in the sacred lotus (*Nelumbo nucifera*), has garnered interest for its potential psychoactive properties. This guide provides a comparative overview of the known effects of **O-Nornuciferine** in different species, drawing from available experimental data. The information is presented to facilitate further research and drug development efforts.

Pharmacological Profile: An Overview

O-Nornuciferine primarily acts as an antagonist at dopamine and serotonin receptors. Its activity has been characterized in vitro, with data suggesting a higher potency for dopamine D2 receptors compared to D1 and serotonin 5-HT2A receptors. In vivo studies, predominantly in rodents, indicate that **O-Nornuciferine** can cross the blood-brain barrier and exert effects on the central nervous system.

Quantitative Analysis of In Vitro Receptor Affinity

The following table summarizes the inhibitory concentrations (IC50) of **O-Nornuciferine** at key neurotransmitter receptors, as determined in human embryonic kidney (HEK293) cells. This data provides a basis for comparing its potency with other compounds.

Compound	Receptor	IC50 (μM)	Cell Line	Reference
O-Nornuciferine	Dopamine D1	2.09 ± 0.65	HEK293	[1][2]
Dopamine D2	1.14 ± 0.10	HEK293	[1][2]	
Serotonin 5-HT2A	~20	HEK293	[1]	
N-Nornuciferine	Dopamine D1	Moderately active	HEK293	
Dopamine D2	Inactive	HEK293		
Serotonin 5-HT2A	Inactive	HEK293		

Comparative Pharmacokinetics: Focus on Rodents

Pharmacokinetic studies of **O-Nornuciferine** have been conducted in rats, providing insights into its absorption, distribution, metabolism, and excretion. The data is presented for both oral and intravenous administration of a lotus leaf alkaloid fraction containing **O-Nornuciferine**.

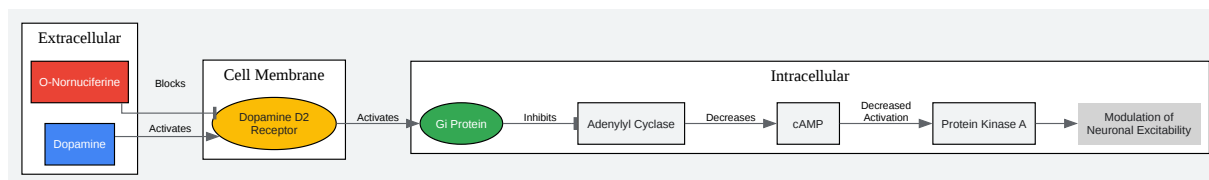
Table 2: Pharmacokinetic Parameters of **O-Nornuciferine** (N-NF) and Nuciferine (NF) in Rats

Parameter	O-Nornuciferine (N-NF)	Nuciferine (NF)	Administration Route	Dose (mg/kg)	Reference
Plasma					
C _{max} (µg/mL)	0.57	1.71	Oral	50	
T _{max} (h)	1.65	0.9	Oral	50	
t _{1/2} , λ _z (h)	3.84	2.09	Intravenous	10	
V _d , λ _z (L/kg)	15.17	9.48	Intravenous	10	
Oral Bioavailability (%)	79.91	58.13	Oral	50	
Brain					
C _{max} (µg/mL) (unbound)	0.16	0.32	Intravenous	20	
T _{max} (h) (unbound)	1.22	0.89	Intravenous	20	
t _{1/2} , λ _z (h)	1.39	1.24	Intravenous	20	
V _d , λ _z /F (L/kg)	16.17	19.78	Intravenous	20	

- Note: Data for **O-Nornuciferine** (N-NF) and Nuciferine (NF) were obtained from studies using a lotus leaf alkaloid fraction. C_{max}: Maximum concentration; T_{max}: Time to reach maximum concentration; t_{1/2}, λ_z: Terminal half-life; V_d, λ_z: Volume of distribution.

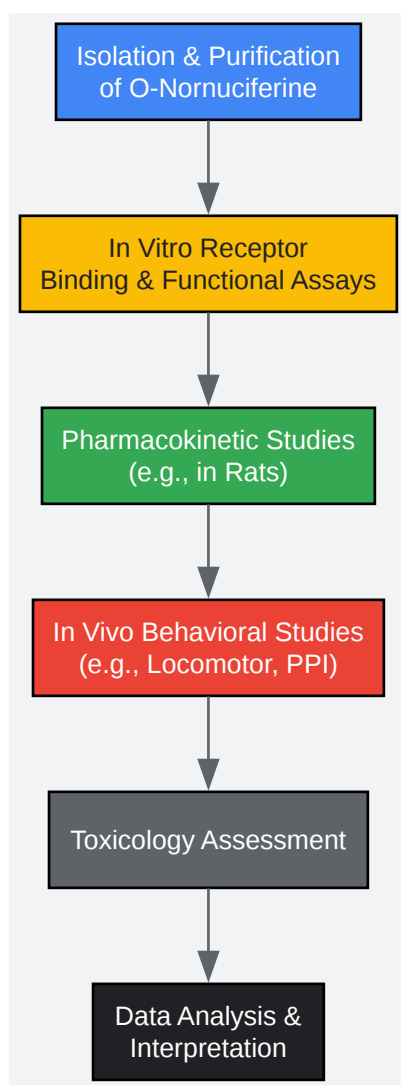
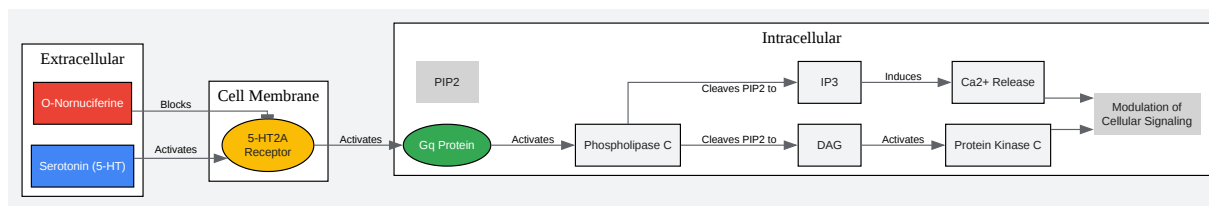
Putative Signaling Pathways of O-Nornuciferine

Based on its antagonist activity at D2 and 5-HT2A receptors, the following diagrams illustrate the potential downstream signaling pathways affected by **O-Nornuciferine**.



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Putative D2 Receptor Antagonism by **O-Nornuciferine**



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References

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